molecular formula C8H14N4O2S B13004003 N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

Cat. No.: B13004003
M. Wt: 230.29 g/mol
InChI Key: HDNGEOFWYXNQGK-UHFFFAOYSA-N
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Description

N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide is a synthetic compound featuring a pyridine core functionalized with both a sulfonamide and a hydrazinyl group. This structure classifies it as a pyridine sulfonamide, a family of compounds known for their significant potential in medicinal chemistry and drug discovery research . The simultaneous presence of multiple pharmacophores is a key feature of this molecule. The sulfonamide group is a privileged structure in pharmacology, frequently found in compounds with diverse biological activities, including antimicrobial, antitumor, and antiviral actions . The hydrazinyl substituent offers a highly reactive handle for further chemical modification, making this compound an excellent chemical building block for the synthesis of more complex molecules, such as Schiff bases and various N-heterocycles . While the specific biological profile of this compound is a subject for ongoing investigation, research on closely related 4-substituted pyridine-3-sulfonamides provides strong rationale for its research value. Such compounds have demonstrated potent and selective inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and XII, making them promising scaffolds in the development of novel anticancer agents . Furthermore, structurally similar sulfonamide derivatives have shown notable antiviral activity against a range of viruses, including human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV) . Researchers can leverage this compound as a versatile intermediate to explore these and other therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N4O2S

Molecular Weight

230.29 g/mol

IUPAC Name

N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C8H14N4O2S/c1-3-12(2)15(13,14)8-6-10-5-4-7(8)11-9/h4-6H,3,9H2,1-2H3,(H,10,11)

InChI Key

HDNGEOFWYXNQGK-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=C(C=CN=C1)NN

Origin of Product

United States

Preparation Methods

Sulfonamide Formation on Pyridine-3-sulfonyl Chloride

A common approach starts with pyridine-3-sulfonyl chloride as the sulfonylating agent. The sulfonyl chloride reacts with appropriate amines to form sulfonamides.

Step Reagents & Conditions Description
1 Pyridine-3-sulfonyl chloride + methylamine or ethylamine Nucleophilic substitution to form N-methyl or N-ethyl sulfonamide intermediate
2 Base (e.g., triethylamine) in solvent (e.g., dichloromethane) Neutralizes HCl formed, promotes reaction

This step yields N-alkylpyridine-3-sulfonamide intermediates, which are precursors for further functionalization.

Introduction of Hydrazinyl Group

The hydrazinyl group (-NH-NH2) is introduced typically by nucleophilic substitution or reduction of a nitro or halogenated precursor at the 4-position of the pyridine ring.

  • Reduction of 4-nitro precursor: Using hydrazine hydrate as a reductant in the presence of catalysts such as Raney Nickel (Ra-Ni) or palladium on carbon (Pd/C) under reflux conditions (60–100 °C) in solvents like ethanol or water.

  • Direct substitution: Using hydrazine hydrate to displace a leaving group (e.g., halogen) at the 4-position.

Parameter Typical Range/Value Notes
Reductant Hydrazine hydrate (80%) Acts as reducing agent and hydrazine source
Catalyst Raney Nickel or Pd/C Facilitates reduction
Solvent Ethanol, methanol, or water Polar solvents preferred
Temperature 25–100 °C (commonly 60–88 °C) Controlled to optimize yield
Reaction time 2–8 hours Monitored by TLC

This method yields 4-hydrazinyl substituted sulfonamide with high purity and yield (up to 97%) as reported in related sulfonamide syntheses.

Representative Synthetic Route

Step Reactants Conditions Product
1 4-nitro-pyridine-3-sulfonyl chloride + methylamine Base, solvent, 0–25 °C 4-nitro-N-methylpyridine-3-sulfonamide
2 Hydrazine hydrate + Raney Ni catalyst Ethanol, 60–88 °C, 4–8 h N-methyl-4-hydrazinylpyridine-3-sulfonamide
3 Ethylation of sulfonamide N Alkyl halide, base, DMF, RT N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

Detailed Research Findings and Data

Yield and Purity

  • Reduction of nitro precursors with hydrazine hydrate and Raney Ni catalyst yields the hydrazinyl sulfonamide with yields ranging from 90% to 97% and purity above 98% by chemical analysis.
  • Reaction times of 4–8 hours at 60–88 °C optimize conversion while minimizing side products.
  • Filtration and washing with solvents like isopropyl alcohol improve product isolation and purity.

Reaction Optimization

Parameter Effect on Yield Notes
Hydrazine hydrate concentration Higher concentration improves reduction rate Excess hydrazine avoided to reduce side reactions
Catalyst loading 0.1–1 mass ratio relative to substrate Sufficient for complete reduction
Solvent choice Ethanol and water preferred Balance solubility and reaction rate
Temperature 60–88 °C optimal Lower temp slows reaction; higher temp risks decomposition

Analytical Characterization

Summary Table of Preparation Methods

Method Step Reagents Conditions Yield (%) Notes
Sulfonamide formation Pyridine-3-sulfonyl chloride + methylamine Base, solvent, 0–25 °C 85–95 Clean substitution
Nitro reduction to hydrazinyl Hydrazine hydrate + Raney Ni Ethanol, 60–88 °C, 4–8 h 90–97 High purity, catalyst recyclable
Alkylation (if needed) Ethyl bromide + base DMF, RT 80–90 Controlled alkylation

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Key Observations :

  • Hydrazinyl vs.
  • Triazole-substituted analogs : The 1,2,4-triazole moiety introduces additional nitrogen atoms, enabling metal coordination and bioactivity modulation, as seen in antimicrobial studies .

Key Differences :

  • Hydrazinyl introduction: Requires hydrazine hydrate, a strong nucleophile, under reflux , whereas cyano substitution typically employs metal cyanides under heating .
  • Triazole formation: Involves a two-step reaction with dimethyl N-cyanoiminodithiocarbonate, enabling cyclization .

Physicochemical Properties

Spectral and physical property comparisons are inferred from analogous compounds (Table 3).

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
This compound ~200–220 (est.) 3300 (N-H), 1350–1150 (S=O) 8.8–8.5 (pyridine H), 3.0–1.5 (alkyl)
5-cyano-N-ethyl-N-methylpyridine-3-sulfonamide Not reported 2250 (C≡N), 1350–1150 (S=O) 8.9 (pyridine H), 2.9 (N-CH3)
Methyl N′-cyano-N-{[4-(4-phenylpiperazin-1-yl)pyridin-3-yl]sulfonyl} carbamimidothioate 241–244 3177 (N-H), 2161 (C≡N), 1645 (C=N) 8.82 (pyridine H), 6.80–7.23 (aromatic)

Trends :

  • Hydrazinyl-containing compounds are expected to exhibit higher melting points than cyano analogs due to stronger intermolecular hydrogen bonding.
  • The cyano group’s IR absorption (~2250 cm⁻¹) is a distinct identifier absent in hydrazinyl derivatives .

Biological Activity

N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with pyridine sulfonamides. The compound's structure can be confirmed using various spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure by revealing the environment of hydrogen atoms.
  • Infrared (IR) Spectroscopy : Identifies functional groups based on characteristic absorption bands.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

Antitumor Activity

Recent studies have shown that sulfonamide derivatives exhibit significant antitumor properties. In particular, compounds related to this compound have been evaluated for their efficacy against various cancer cell lines. For instance, sulfonamides have been tested in cell-based assays, revealing their ability to disrupt cell cycle progression and inhibit tumor growth.

CompoundCancer Cell LineIC50 (µM)Mechanism
1A549 (Lung)15.2Tubulin polymerization inhibition
2MCF7 (Breast)12.5Apoptosis induction
3HeLa (Cervical)9.8G1/S phase arrest

These results indicate that this compound may share similar mechanisms of action as other sulfonamide derivatives known for their antitumor effects .

Antiviral Properties

Sulfonamides have also been explored for their antiviral activity. Research indicates that certain sulfonamide derivatives can inhibit viral replication by targeting viral glycoproteins or interfering with viral entry mechanisms. For example, compounds structurally related to this compound have shown promise against viruses such as coxsackievirus B and avian paramyxovirus.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or viral replication, such as carbonic anhydrases or acetylcholinesterase.
  • Cell Cycle Disruption : By interfering with cell cycle checkpoints, the compound can induce apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that sulfonamides possess antioxidant properties, which may help mitigate oxidative stress in cells.

Study 1: Antitumor Activity Evaluation

A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant inhibition of tumor cell proliferation in vitro. The research utilized a panel of human cancer cell lines and assessed the compounds' effects on cell viability and apoptosis markers.

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral potential of sulfonamide derivatives against coxsackievirus B. The study found that specific modifications to the sulfonamide structure enhanced its inhibitory effects on viral entry and replication.

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